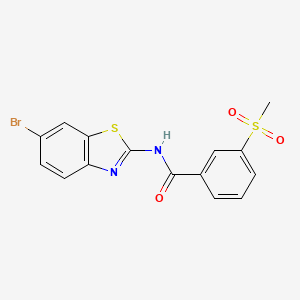

![molecular formula C22H26N4O2 B6481411 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 887214-67-7](/img/structure/B6481411.png)

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide” is a heterocyclic compound . Heterocyclic compounds are of great importance due to their broad range of chemical and biological properties . They are in clinical use to treat infectious diseases .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were synthesized as selective GLS1 inhibitors . Another series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular formula of the compound is C19H22N8 . The compound has a molecular weight of 362.4 g/mol . The InChIKey of the compound is FGPZCXJCRTYUIC-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound might exhibit potent inhibitory activities against certain cancer cell lines . It might also have antibacterial and antifungal activity against clinical isolates of Gram-positive and Gram-negative bacteria .Physical And Chemical Properties Analysis

The compound has a molecular weight of 362.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The compound has a Rotatable Bond Count of 3 . The Topological Polar Surface Area of the compound is 78.2 Ų .Applications De Recherche Scientifique

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide has been studied for its potential applications in scientific research. It has been investigated for its ability to interact with the endocannabinoid system and its potential as a novel therapeutic agent. This compound has also been studied for its potential applications in drug delivery, as it can be used to target specific tissues and organs. Additionally, this compound has been studied for its potential applications in tissue engineering and regenerative medicine.

Mécanisme D'action

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide acts as an agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to the CB1 and CB2 receptors, activating them and triggering a cascade of biochemical and physiological effects. Additionally, this compound has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the regulation of pain and inflammation.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Additionally, this compound has been shown to modulate the activity of certain proteins, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa-B (NF-κB). This compound has also been shown to modulate the expression of certain genes, such as the genes encoding for the endocannabinoid receptors.

Avantages Et Limitations Des Expériences En Laboratoire

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide has several advantages for use in lab experiments. It is easy to synthesize and can be used in a variety of experimental systems. Additionally, this compound is stable and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in lab experiments. This compound is not as potent as some other endocannabinoid agonists and its effects may be difficult to detect in some experimental systems. Additionally, this compound is not as widely available as some other compounds, which can make it difficult to obtain.

Orientations Futures

There are a number of potential future directions for research on 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide. One potential area of research is to further investigate the effects of this compound on the endocannabinoid system. Additionally, further research could be conducted to explore the potential applications of this compound in drug delivery, tissue engineering, and regenerative medicine. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as for the treatment of pain, inflammation, and other diseases. Finally, further research could be conducted to explore the potential toxicity of this compound, as well as its potential for abuse and addiction.

Méthodes De Synthèse

2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide can be synthesized using a variety of methods, including a one-pot synthesis, a three-step synthesis, and a four-step synthesis. The one-pot synthesis involves the reaction of 4-ethoxyphenylacetic acid and 1H-1,3-benzodiazole-2-thiol in anhydrous ethanol. The three-step synthesis involves the reaction of 1H-1,3-benzodiazole-2-thiol and 4-ethoxyphenylacetic acid in the presence of an acid catalyst, followed by the addition of 2-chloropiperidine, and finally the addition of sodium azide. The four-step synthesis involves the reaction of 4-ethoxyphenylacetic acid with 1H-1,3-benzodiazole-2-thiol in the presence of an acid catalyst, followed by the addition of 2-chloropiperidine, and finally the addition of sodium azide and a base.

Propriétés

IUPAC Name |

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-2-28-18-9-7-17(8-10-18)23-21(27)15-26-13-11-16(12-14-26)22-24-19-5-3-4-6-20(19)25-22/h3-10,16H,2,11-15H2,1H3,(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTQPIAKKUBPJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2E)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-fluorobenzenesulfonyl)acetamide](/img/structure/B6481335.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methanesulfonylbenzamide](/img/structure/B6481354.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide](/img/structure/B6481360.png)

![4-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6481374.png)

![N-[(2Z)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methanesulfonylbenzamide](/img/structure/B6481393.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6481401.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6481407.png)

![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6481419.png)

![2-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6481420.png)

![3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine](/img/structure/B6481428.png)

![1-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane](/img/structure/B6481436.png)

![1-(6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane](/img/structure/B6481439.png)